molecular formula C17H17N3O B2992901 1-benzyl-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941968-75-8

1-benzyl-3-(1-methyl-1H-indol-3-yl)urea

Cat. No.: B2992901
CAS No.: 941968-75-8
M. Wt: 279.343
InChI Key: RSQQUPHHXIFASN-UHFFFAOYSA-N
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Description

“1-benzyl-3-(1-methyl-1H-indol-3-yl)urea” is a compound that belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .


Chemical Reactions Analysis

Indoles are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . In one methodology, the Ugi reaction of indole-3-aldehydes with propargylamine, acids, and isocyanides gave products that reacted with Au(PPh3)SbF6 in chloroform to produce spiroindolines .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Research has explored the synthesis and biochemical evaluation of flexible urea compounds, including derivatives that are assessed for their potential as inhibitors of key enzymes like acetylcholinesterase. These studies aim to optimize the chemical structure for greater activity and specificity. For example, Vidaluc et al. (1995) synthesized a series of flexible ureas to assess their antiacetylcholinesterase activity, highlighting the importance of conformational flexibility and optimal chain length for enzyme inhibition (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antifilarial Activity

Another research focus is on the potential antifilarial agents, where urea derivatives have been synthesized and evaluated for their activity against parasites such as Brugia pahangi and Litomosoides carinii. This highlights the role of chemical compounds in addressing parasitic diseases. Ram et al. (1984) demonstrated the synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas, showcasing their antifilarial activity (Ram, Skinner, Kalvin, Wise, Townsend, Mccall, Worth, Ortwine, & Werbel, 1984).

Anticancer Agents

The search for new anticancer agents has led to the synthesis of urea derivatives with potential cytotoxic effects on cancer cells. Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas, evaluating their cytotoxicity on human adenocarcinoma cells, highlighting the potential of these compounds as anticancer agents (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Green Chemistry and Safer Substitutes

The development of safer chemical processes and substitutes for hazardous materials is a key application area. Sa̧czewski et al. (2006) investigated arylsulfonyl isocyanates substitutes, aiming for non-hazardous alternatives for the production of carbamates and ureas, contributing to safer chemical synthesis practices (Sa̧czewski, Kornicka, & Brzozowski, 2006).

Stereochemical Studies and Synthesis

Research also extends to the stereochemical aspects of chemical synthesis, where the structure of urea derivatives influences their biological activity and synthesis pathways. Clayden et al. (2007) discussed the stereospecific intramolecular electrophilic arylation of lithiated ureas, demonstrating the synthesis of chiral tertiary carbinamines, important for developing specific pharmaceutical agents (Clayden, Dufour, Grainger, & Helliwell, 2007).

Future Directions

The future directions of “1-benzyl-3-(1-methyl-1H-indol-3-yl)urea” research could involve further development of tubulin polymerization inhibitors . The compound and its derivatives have shown promising results in in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Therefore, these compounds could be potential agents for the further development of tubulin polymerization inhibitors .

Biochemical Analysis

Biochemical Properties

1-benzyl-3-(1-methyl-1H-indol-3-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the polymerization of tubulin, a protein that is crucial for cell division . This inhibition can lead to the disruption of microtubule dynamics, which is essential for maintaining cell structure and function. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, affecting their stability and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For example, it can activate caspases, which are enzymes that play a key role in the execution of apoptosis. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, preventing its polymerization and thus disrupting microtubule formation . This binding interaction inhibits cell division, leading to cell cycle arrest at the G2/M phase. Additionally, this compound can inhibit specific enzymes, such as kinases, which are involved in signal transduction pathways. This inhibition can alter cellular responses to external stimuli and affect overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by other enzymes. The compound may also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be directed to specific cellular compartments, such as the nucleus, through targeting signals or post-translational modifications. This localization is essential for its role in regulating cell division and apoptosis.

Properties

IUPAC Name

1-benzyl-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-20-12-15(14-9-5-6-10-16(14)20)19-17(21)18-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQQUPHHXIFASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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